(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
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Overview
Description
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H17NO2Cl. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves the use of a base, such as sodium hydride, to deprotonate the starting material, followed by nucleophilic substitution to form the spirocyclic intermediate. The intermediate is then subjected to further reactions to introduce the methanol and hydrochloride functionalities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or amines .
Scientific Research Applications
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that are influenced by its spirocyclic structure. The pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with different functional groups.
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones: These compounds have been studied for their antitumor activity.
Uniqueness
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both methanol and hydrochloride functionalities. This combination of features makes it a versatile compound for various applications in research and industry .
Biological Activity
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride is a spirocyclic compound with the molecular formula C9H17NO2Cl. Its unique structural characteristics make it a subject of interest in various biological studies, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction between tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under controlled conditions to achieve the desired spirocyclic structure. The compound exists as a hydrochloride salt, which enhances its solubility and stability in biological systems .
The precise mechanism of action for this compound remains inadequately documented. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its spirocyclic structure. This interaction can potentially lead to various biological responses depending on the context of the study.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated for its activity against various microbial strains, demonstrating significant efficacy. Although specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, related spirocyclic compounds have shown promising results against pathogens like Mycobacterium tuberculosis and other bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of any new compound. In vitro studies have indicated that while some derivatives exhibit cytotoxic effects, this compound shows a favorable selectivity index, suggesting that it may selectively target diseased cells while sparing healthy ones .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential.
This table illustrates that while many spirocyclic compounds exhibit significant biological activities, this compound's unique structure may provide distinct advantages in specific applications.
Case Studies and Research Findings
Several research studies have investigated the biological activity of related compounds, offering insights into potential applications:
- Antimycobacterial Activity : A study on related spirocyclic compounds demonstrated promising antimycobacterial activity against M. tuberculosis, suggesting that modifications to the spirocyclic structure could enhance efficacy against resistant strains .
- Cytotoxicity Evaluation : In vitro assays using various human cell lines have shown that certain derivatives exhibit low toxicity levels, making them suitable candidates for further development in therapeutic applications .
- Mechanistic Insights : Investigations into the interaction of similar compounds with cellular pathways have revealed potential mechanisms involving enzyme inhibition and receptor modulation, which could be relevant for understanding the action of this compound .
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTDSXMBMZNEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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